(1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine
Overview
Description
(1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine: is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. This compound is characterized by the presence of a pyrimidine ring substituted with a methyl group at the 4-position and an ethanamine group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a formamide derivative under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced at the 4-position of the pyrimidine ring through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Ethanamine Group: The ethanamine group can be attached to the 1-position of the pyrimidine ring through a nucleophilic substitution reaction using an appropriate amine derivative and a leaving group such as a halide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.
Purification Steps: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents such as halides, sulfonates, or other leaving groups can facilitate substitution reactions.
Major Products Formed
Oxidation Products: N-oxides or other oxidized derivatives.
Reduction Products: Amines or alcohols.
Substitution Products: Compounds with different functional groups replacing the original groups.
Scientific Research Applications
(1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. These may include:
Binding to Enzymes or Receptors: The compound may bind to enzymes or receptors, modulating their activity.
Inhibition or Activation of Pathways: It may inhibit or activate specific biochemical pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(4-chloropyrimidin-5-yl)ethan-1-amine: Similar structure with a chlorine atom instead of a methyl group.
(1R)-1-(4-fluoropyrimidin-5-yl)ethan-1-amine: Similar structure with a fluorine atom instead of a methyl group.
(1R)-1-(4-bromopyrimidin-5-yl)ethan-1-amine: Similar structure with a bromine atom instead of a methyl group.
Uniqueness
(1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine is unique due to the presence of the methyl group at the 4-position, which may influence its chemical reactivity, biological activity, and physical properties compared to other similar compounds.
Properties
IUPAC Name |
(1R)-1-(4-methylpyrimidin-5-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-5(8)7-3-9-4-10-6(7)2/h3-5H,8H2,1-2H3/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRFTFDMIONXGA-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=NC=C1C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=NC=C1[C@@H](C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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